N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline
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Overview
Description
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline is a synthetic organic compound characterized by its unique chemical structure, which includes an imidazole ring substituted with an ethylsulfanyl group and a fluorinated aniline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Core: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the imidazole ring.
Formation of the Schiff Base: The final step involves the condensation of the substituted imidazole with 4-fluoroaniline under acidic or basic conditions to form the Schiff base, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations in industrial synthesis include the availability of starting materials, cost-effectiveness, and environmental impact of the processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazole ring and Schiff base can be reduced under hydrogenation conditions.
Substitution: The fluorine atom on the aniline ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the ethylsulfanyl and fluorinated aniline groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(methylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline
- N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-chloroaniline
- N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-bromoaniline
Uniqueness
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-ethylsulfanyl-3-methylimidazol-4-yl)-N-(4-fluorophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3S/c1-3-18-13-16-9-12(17(13)2)8-15-11-6-4-10(14)5-7-11/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRMYRLYXFSQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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